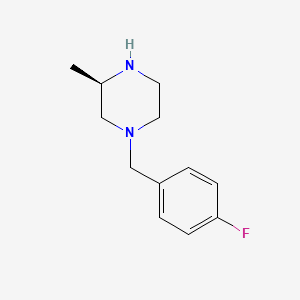

(r)-1-(4-Fluorobenzyl)-3-methylpiperazine

Description

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure is a cornerstone in medicinal chemistry and drug discovery, valued for its versatile physicochemical and biological properties. tandfonline.combenthamdirect.com Its presence in numerous FDA-approved drugs highlights its importance and success in developing therapeutic agents across various disease categories. nih.govthieme-connect.com Between 2012 and 2023, 36 drugs approved by the U.S. FDA contained a piperazine ring system, with a significant number being developed for anticancer applications. thieme-connect.com

The utility of the piperazine moiety stems from several key characteristics. Its two nitrogen atoms can be easily modified, allowing for the introduction of various substituents to fine-tune the molecule's pharmacological and pharmacokinetic profiles. benthamdirect.comwisdomlib.org This structural flexibility enables chemists to design compounds with improved water solubility, oral bioavailability, and better absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.combenthamdirect.com The piperazine ring can act as a linker between different pharmacophores or as a central scaffold to orient functional groups for optimal interaction with biological targets. tandfonline.com

Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, antidepressant, antiviral, and anti-inflammatory effects. nih.govbenthamdirect.comacgpubs.org This broad spectrum of activity has made piperazine a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new drugs. tandfonline.comspacefrontiers.org

The therapeutic versatility of piperazine is evident in the range of drugs that incorporate this structure. For instance, piperazine derivatives are used as antipsychotics, antihistamines, antianginals, and antivirals. wisdomlib.org The ability to modify the piperazine core allows for the creation of large and diverse chemical libraries, which are essential in the search for novel and effective therapeutic agents. nih.govresearchgate.net

Importance of Stereochemistry in Pharmaceutical Research with a Focus on Chiral Piperazines

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of pharmaceutical research. The biological systems in the human body, such as enzymes and receptors, are chiral themselves. This means they can interact differently with the stereoisomers (enantiomers or diastereomers) of a drug molecule. As a result, different stereoisomers of a drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties.

In the context of piperazine-based drugs, the introduction of a substituent on one of the carbon atoms of the piperazine ring, as seen in (r)-1-(4-Fluorobenzyl)-3-methylpiperazine, creates a chiral center. This gives rise to stereoisomers, and it becomes crucial to study each isomer separately. The therapeutic activity of a chiral drug may reside in only one of its enantiomers, while the other may be inactive or, in some cases, contribute to undesirable side effects.

The significance of stereochemistry in drug development is underscored by the history of chiral drugs. In many cases, the development of a single-enantiomer drug (an enantiopure drug) from a previously marketed racemic mixture (a 50:50 mixture of both enantiomers) has led to improved therapeutic outcomes. This is because isolating the active enantiomer can enhance the drug's efficacy and safety profile.

For chiral piperazines, the specific spatial orientation of the substituents can significantly influence how the molecule binds to its target receptor. This can affect the drug's potency and selectivity. Research has shown that even minor changes in the stereochemistry of piperazine derivatives can lead to substantial differences in their biological activity. Therefore, the synthesis and evaluation of enantiomerically pure chiral piperazines are of great interest in modern drug discovery. An analysis of piperazine-containing drugs approved between 2012 and 2023 revealed that nine of these drugs possess chiral centers, emphasizing the growing recognition of the importance of stereochemistry in this class of compounds. thieme-connect.com

Overview of Research Trends for Fluorinated Benzylpiperazine Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. When combined with the benzylpiperazine scaffold, this approach has led to the development of numerous compounds with significant therapeutic potential. Benzylpiperazine itself is known for its stimulant effects and activity on the central nervous system. nih.gov

Current research on fluorinated benzylpiperazine derivatives is focused on exploring their potential in various therapeutic areas, particularly those related to the central nervous system. These compounds are being investigated for their activity as antipsychotics, antidepressants, and anxiolytics. nih.gov The fluorine atom's high electronegativity can alter the electronic properties of the benzyl (B1604629) ring, which can, in turn, influence the molecule's interaction with its biological target.

Furthermore, the substitution pattern of fluorine on the benzyl ring, as well as the presence of other substituents on the piperazine ring, allows for the fine-tuning of the compound's pharmacological profile. For example, the position of the fluorine atom (ortho, meta, or para) can have a significant impact on the molecule's activity.

Researchers are also exploring the use of fluorinated benzylpiperazine derivatives as imaging agents for positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and biomedical research. The introduction of the fluorine-18 (B77423) isotope allows for the in-vivo visualization and quantification of biological processes at the molecular level.

The ongoing research in this area continues to generate novel compounds with improved efficacy and selectivity, highlighting the continued importance of fluorinated benzylpiperazine derivatives in the quest for new medicines.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPCQHHNIFPQW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469246 | |

| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422270-29-9 | |

| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of R 1 4 Fluorobenzyl 3 Methylpiperazine and Analogues

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The construction of the piperazine ring is a well-established field in organic synthesis. Classical methods often involve the cyclization of appropriate acyclic precursors. For substituted piperazines such as the target molecule, common strategies include the N-alkylation or reductive amination of a pre-formed piperazine core.

Alkylation and Reductive Amination Strategies

A straightforward and widely utilized method for the synthesis of N-substituted piperazines is the direct alkylation of a piperazine derivative with an appropriate alkyl halide. In the context of synthesizing (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, this would involve the reaction of (R)-3-methylpiperazine with a 4-fluorobenzyl halide. To achieve mono-alkylation and avoid the formation of the di-substituted product, a common strategy is to use a piperazine with one nitrogen atom protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis would proceed by alkylating the unprotected nitrogen, followed by the removal of the protecting group.

Alternatively, reductive amination offers a powerful method for the formation of C-N bonds and is frequently employed in the synthesis of N-alkylated piperazines. scispace.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the target molecule, (R)-3-methylpiperazine can be reacted with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. mdpi.com

A general synthetic approach to this compound can commence from the commercially available or synthetically accessible (R)-3-methylpiperazine. To control the regioselectivity of the benzylation, one of the nitrogen atoms of (R)-3-methylpiperazine is typically protected, for instance, with a Boc group, to yield (R)-1-Boc-3-methylpiperazine. nih.govresearchgate.net This intermediate can then be subjected to reductive amination with 4-fluorobenzaldehyde, or alternatively, the Boc group can be removed, followed by a controlled alkylation.

| Entry | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield |

| 1 | (R)-3-methylpiperazine | di-tert-butyl dicarbonate | CH₂Cl₂, 0 °C to rt, 4h | (R)-1-Boc-3-methylpiperazine | 84% researchgate.net |

| 2 | Boc-piperazine | 4-fluorobenzaldehyde | Sodium triacetoxyborohydride | Boc-1-(4-fluorobenzyl)piperazine | 42% mdpi.com |

| 3 | Piperazine monohydrochloride | Benzyl (B1604629) chloride | Ethanol, 65 °C, 25 min | 1-Benzylpiperazine (B3395278) dihydrochloride | 93-95% erowid.org |

| 4 | p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite catalyst, H₂ (100 bar), 100 °C, 4h | N-Butyl-N-(p-methoxybenzyl)amine | 72-96% scispace.com |

Multi-component Reactions in Piperazine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent MCR that has been applied to the synthesis of piperazine derivatives. wikipedia.org The classical U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

For the synthesis of piperazine scaffolds, variations of the Ugi reaction, such as the split-Ugi reaction, can be employed. nih.gov In a typical approach that could be adapted for the synthesis of analogues of the target compound, a diamine like piperazine can be used as the amine component. The reaction of an aldehyde, a carboxylic acid, an isocyanide, and piperazine can lead to the formation of a mono-acylated piperazine derivative in a single step. By choosing a chiral aldehyde or a chiral carboxylic acid derived from an amino acid, a degree of stereocontrol can be introduced into the final product. researchgate.netmdpi.com For instance, the use of a chiral α-amino acid-derived aldehyde could lead to a chiral piperazine product. While a direct Ugi-type synthesis of this compound is not prominently reported, the principles of MCRs offer a convergent and diversity-oriented route to structurally related chiral piperazines.

Methodologies for Chiral Induction in Piperazine Synthesis

Achieving high enantioselectivity is a critical aspect of modern pharmaceutical synthesis. For chiral piperazines, several strategies have been developed to control the stereochemistry at the substituted carbon centers.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a chiral molecule from an achiral starting material using a chiral catalyst or reagent. One powerful approach for the synthesis of chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine (B50134) precursors. For example, chiral piperazines, including 3-substituted derivatives, can be synthesized via the Iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. This method has been shown to produce a range of chiral piperazines with high enantiomeric excess.

Another strategy involves the asymmetric allylic alkylation of piperazin-2-ones. Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched tertiary piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral piperazines. This methodology allows for the enantioselective synthesis of α-tertiary piperazin-2-ones and their subsequent conversion to valuable gem-disubstituted piperazines.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for inducing chirality in a synthetic sequence. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

A relevant example is the asymmetric synthesis of (R)-(+)-2-methylpiperazine, a close analogue of the core of the target molecule. wikipedia.org This synthesis has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. The process involves the condensation of the chiral auxiliary with N-Boc glycine, followed by cyclization to form a protected 2-oxopiperazine intermediate. The presence of the chiral auxiliary directs the formation of the desired stereocenter. Subsequent removal of the auxiliary and reduction of the piperazinone ring would yield the chiral piperazine. This strategy ensures a high degree of stereochemical control.

| Chiral Auxiliary | Reactant 1 | Reactant 2 | Key Step | Product of Key Step | Diastereomeric Excess |

| (R)-(-)-Phenylglycinol | N-Boc glycine | - | Condensation and cyclization | Protected (R)-2-oxopiperazine | High |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | - | Alkyl halide | Enolate alkylation | α-Alkylated piperazine-2,5-dione | High |

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods are increasingly being adopted in chemical synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature. For the synthesis of enantiomerically pure chiral amines and their derivatives, lipase-catalyzed kinetic resolution is a particularly powerful technique. nih.gov

Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective catalysts for the enantioselective acylation of racemic amines. chimia.ch In a typical procedure, a racemic mixture of a chiral amine, such as 3-methylpiperazine, would be treated with an acylating agent in the presence of the lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

For instance, the kinetic resolution of racemic 1-phenylethanamine using CAL-B and ethyl acetate (B1210297) as the acylating agent has been shown to proceed with high enantioselectivity. This approach could be analogously applied to the kinetic resolution of racemic 3-methylpiperazine to obtain the desired (R)-enantiomer.

| Enzyme | Substrate | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee, %) | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (Novozym 435) | (±)-1-Phenylethanamine | Ethyl acetate | Diethyl ether | 40 | 98 | >100 chimia.ch |

| Candida antarctica lipase B (Novozym 435) | (±)-1-(1-Naphthyl)ethanamine | Ethyl acetate | Diethyl ether | 45 | 95 | >100 chimia.ch |

| Candida antarctica lipase B (Novozym 435) | (±)-Heptan-2-amine | Isopropyl 2-ethoxyacetate | Toluene | 46 | 99 | >200 nih.gov |

| Pseudomonas cepacia Lipase | rac-3-hydroxy-4-tosyloxybutanenitrile | - | Organic Solvents | - | >99 | - nih.gov |

Specific Synthetic Routes Involving 4-Fluorobenzyl and 3-Methylpiperazine Moieties

The construction of this compound can be achieved through several synthetic strategies. The most common approaches involve the formation of the bond between the nitrogen of the piperazine ring and the benzylic carbon of the 4-fluorobenzyl group. This is typically accomplished either by reductive amination or by direct N-alkylation.

A prevalent method for the synthesis of N-substituted piperazines is through reductive amination. This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. In the context of synthesizing the target compound, this would involve the reaction of (R)-3-methylpiperazine with 4-fluorobenzaldehyde. This method is often favored due to its high efficiency and the commercial availability of a wide range of aldehydes.

Alternatively, direct N-alkylation of the piperazine nitrogen with a suitable alkylating agent, such as a 4-fluorobenzyl halide, is another viable route. A key challenge in the N-alkylation of piperazine is controlling the selectivity between mono- and di-alkylation, as the initial product of mono-alkylation is still nucleophilic and can react further. The use of a large excess of the piperazine starting material or the temporary protection of one of the nitrogen atoms can mitigate this issue.

The successful stereoselective synthesis of the final compound is highly dependent on the availability of enantiomerically pure key intermediates. In this case, the crucial chiral building block is (R)-3-methylpiperazine.

One established method for the synthesis of chiral 2-methylpiperazines starts from readily available chiral amino acids, such as (D)- or (L)-alanine. google.com This approach ensures the desired stereochemistry at the 3-position of the piperazine ring from the outset. The synthesis typically involves a multi-step sequence, which may include the reaction of the chiral amino acid derivative with a bifunctional molecule to construct the six-membered piperazine ring. google.com

Another common strategy to obtain enantiomerically pure piperazine intermediates is through the use of protecting groups. For instance, (R)-1-Boc-3-methylpiperazine is a valuable intermediate where the Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms. googleapis.com This protection serves two main purposes: it prevents di-alkylation during the subsequent coupling step and can facilitate purification. The Boc-protected intermediate can be prepared by reacting (R)-methylpiperazine with di-tert-butyl dicarbonate.

The stereochemistry at the 3-position of the piperazine ring is the defining chiral feature of this compound. The control of this stereocenter is typically achieved by employing a starting material that already possesses the desired chirality.

As mentioned previously, the use of enantiomerically pure (D)- or (L)-alanine as a precursor is a common strategy to install the chiral methyl-substituted carbon atom. google.com By starting with a chiral pool material, the stereochemical integrity can be maintained throughout the synthetic sequence, leading to the desired (R)- or (S)-enantiomer of 3-methylpiperazine.

In cases where a racemic mixture of 3-methylpiperazine is used, a resolution step is necessary to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by fractional crystallization, followed by the liberation of the enantiomerically pure amine.

Asymmetric synthesis methodologies, such as catalytic asymmetric hydrogenation of a suitable prochiral precursor, can also be employed to establish the stereocenter at the 3-position. However, for a relatively simple chiral center like the one in 3-methylpiperazine, the use of chiral starting materials or resolution of racemates often proves to be more practical and cost-effective for larger-scale preparations.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and the optimization of reaction parameters.

For the reductive amination route , key parameters to optimize include the choice of reducing agent, solvent, and reaction temperature. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and high selectivity for the reduction of iminium ions over carbonyl groups. acs.org Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used. google.com The choice of solvent can influence the reaction rate and yield, with chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) being commonly used. orgsyn.org

Table 1: Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | DCM | 25 | 85 |

| 2 | NaBH₃CN | MeOH | 25 | 78 |

| 3 | H₂, Pd/C | EtOH | 50 | 92 |

| 4 | NaBH(OAc)₃ | THF | 25 | 80 |

| 5 | NaBH(OAc)₃ | DCM | 0 | 75 |

Illustrative data based on typical reductive amination optimizations.

For the N-alkylation route , critical factors for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. To favor mono-alkylation, an excess of (R)-3-methylpiperazine can be used. Alternatively, employing a mono-protected piperazine, such as (R)-1-Boc-3-methylpiperazine, followed by deprotection, can provide better control and higher yields of the desired product. Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). The reaction temperature can also be adjusted to control the reaction rate and minimize side reactions.

Table 2: Optimization of N-Alkylation Conditions

| Entry | Piperazine Intermediate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (R)-3-Methylpiperazine (3 eq.) | K₂CO₃ | MeCN | 80 | 65 (mono-alkylated) |

| 2 | (R)-1-Boc-3-methylpiperazine | K₂CO₃ | DMF | 60 | 95 (Boc-protected) |

| 3 | (R)-3-Methylpiperazine (1.2 eq.) | Et₃N | DCM | 25 | 45 (mono) / 30 (di) |

| 4 | (R)-1-Boc-3-methylpiperazine | NaH | THF | 25 | 92 (Boc-protected) |

| 5 | (R)-3-Methylpiperazine (5 eq.) | None | EtOH | Reflux | 70 (mono-alkylated) |

Illustrative data based on typical N-alkylation optimizations, highlighting strategies to control mono-alkylation.

Advanced Analytical Characterization and Stereochemical Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is the cornerstone of modern chemical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the intricate details of molecular structures like (r)-1-(4-Fluorobenzyl)-3-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific atoms like fluorine.

¹H NMR and ¹³C NMR Spectral Analysis

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data are fundamental for confirming the primary structure of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The expected signals would correspond to the protons on the fluorobenzyl group, the piperazine (B1678402) ring, and the methyl group. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom).

Specific, experimentally-derived spectral data for this compound is not publicly available in the referenced literature. For illustrative purposes, a hypothetical data table is presented below to show how such data would be organized.

Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and not experimental.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.30 | m | 2H | Ar-H (ortho to CH₂) |

| 6.95-7.05 | m | 2H | Ar-H (ortho to F) |

| 3.45 | s | 2H | Ar-CH₂ |

| 2.80-3.00 | m | 1H | Piperazine-H |

| 2.50-2.70 | m | 5H | Piperazine-H |

| 1.80-2.00 | m | 1H | NH |

| 1.05 | d | 3H | CH₃ |

Hypothetical ¹³C NMR Data for this compound (Note: This data is illustrative and not experimental.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.5 (d, J=245 Hz) | Ar-C (C-F) |

| 133.0 (d, J=3 Hz) | Ar-C (ipso to CH₂) |

| 130.5 (d, J=8 Hz) | Ar-CH (ortho to CH₂) |

| 115.0 (d, J=21 Hz) | Ar-CH (ortho to F) |

| 62.0 | Ar-CH₂ |

| 55.0 | Piperazine-CH |

| 53.5 | Piperazine-CH₂ |

| 48.0 | Piperazine-CH₂ |

| 45.0 | Piperazine-CH |

| 15.0 | CH₃ |

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons would appear in the ¹H NMR spectrum, confirming the connectivity. This technique is crucial for verifying the presence and position of the fluorine substituent. chemicalbook.com

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity within the piperazine ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the entire molecular skeleton, for instance, by showing a correlation between the benzylic protons (Ar-CH₂) and the carbons of the piperazine ring, as well as the aromatic carbons.

These 2D techniques, used in concert, would provide a comprehensive and definitive map of the atomic connections in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, which allows for the determination of the elemental formula of the molecule. For this compound, the exact mass is a key confirmatory data point. echemi.com Analysis of the fragmentation pattern can further confirm the structure by identifying characteristic losses of molecular fragments.

HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇FN₂ | |

| Molecular Weight | 208.28 g/mol | echemi.com |

| Exact Mass | 208.1376 u | echemi.com |

| Calculated m/z [M+H]⁺ | 209.1454 u |

X-ray Crystallography for Absolute Stereochemical Configuration Determination

The definitive determination of the absolute stereochemistry of a chiral molecule is crucial for understanding its pharmacological and toxicological properties. X-ray crystallography stands as the gold standard for this purpose, providing an unambiguous three-dimensional structural model of a compound in the solid state. This technique allows for the precise assignment of the spatial arrangement of atoms and the confirmation of the (R) or (S) configuration at a stereocenter.

For the compound This compound , a comprehensive search of scientific literature and crystallographic databases did not yield a specific, publicly available single-crystal X-ray diffraction study. Such a study would be essential to experimentally verify the absolute configuration of the chiral center at the C3 position of the piperazine ring and to provide detailed insights into its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

In a typical X-ray crystallographic analysis for a compound like This compound , the process would involve growing a single crystal of high quality. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data would reveal the precise location of each atom in the crystal lattice.

To determine the absolute configuration of a light-atom molecule, specialized techniques such as the use of anomalous dispersion effects, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., from a copper source), are employed. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A value close to zero for the correct enantiomer confirms the assignment.

Although no specific crystallographic data for This compound is available, research on structurally related chiral piperazines has demonstrated the utility of X-ray crystallography in confirming their stereochemistry. These studies typically report key crystallographic parameters that define the unit cell of the crystal and the refinement process.

Below is an exemplary data table illustrating the type of information that would be obtained from such an analysis. It is important to reiterate that this data is representative and not based on an actual analysis of This compound .

Interactive Table: Exemplary Crystallographic Data

| Parameter | Value (Illustrative) |

| Chemical Formula | C12H17FN2 |

| Formula Weight | 208.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 12.1... |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1050... |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.31... |

| Flack Parameter | 0.0(1) |

| R-factor (%) | 3.5 |

The detailed research findings from a dedicated crystallographic study would further elucidate the conformation of the piperazine ring (typically a chair conformation), the orientation of the 4-fluorobenzyl and methyl substituents (equatorial or axial), and any significant intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal packing. The absence of such a study for This compound in the public domain represents a gap in the full structural characterization of this compound.

Pharmacological and Biological Activity Profiling

Receptor Binding Affinities and Selectivity

The interaction of a compound with specific receptors determines its physiological effect. The 1-benzylpiperazine (B3395278) moiety is a recognized pharmacophore that interacts with a range of neurotransmitter receptors.

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are intracellular proteins involved in numerous biological processes and are considered key targets for neurological disorders and pain management. csic.es The σ1 receptor, in particular, modulates nociceptive signaling, making selective antagonists promising therapeutic agents for pain. nih.gov

Research into benzylpiperazinyl derivatives has identified them as potent ligands for the σ1 receptor. nih.gov A study focused on designing σ1 receptor antagonists for pain treatment synthesized a series of benzylpiperazine derivatives and evaluated their binding affinities. nih.gov Notably, these studies highlight the importance of the benzylpiperazine core in achieving high affinity and selectivity. For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one ) emerged as a highly potent ligand with a Ki value of 1.6 nM for the σ1 receptor and an 886-fold selectivity over the σ2 subtype. nih.gov This demonstrates that modifications to the core benzylpiperazine structure can significantly enhance binding affinity and selectivity. nih.gov

Further studies on polyfunctionalized pyridines incorporating a 1-benzylpiperidine (B1218667) motif also showed high σ1 receptor affinity, with Ki values in the low nanomolar range. csic.es

Table 1: Sigma Receptor (σR) Binding Affinities of Representative Benzylpiperazine Derivatives

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are integral to the regulation of mood, anxiety, and other central nervous system functions. mdpi.com The arylpiperazine moiety is a well-established feature in many ligands targeting 5-HT receptors, particularly the 5-HT1A subtype. mdpi.com While direct binding data for (r)-1-(4-fluorobenzyl)-3-methylpiperazine on serotonin receptors is not detailed in the provided research, studies on the structurally related 4-(p-fluorobenzoyl)piperidine fragment show its importance for binding to 5-HT2A receptors. mdpi.com

One series of tetrahydrobenzo[b]furan-4-ones incorporating a 4-(p-fluorobenzoyl)piperidine moiety was evaluated for its affinity at various serotonin receptor subtypes. Compound 35 in this series demonstrated a notable affinity for 5-HT2A receptors, moderate selectivity for 5-HT2B, and low affinity for 5-HT2C receptors. mdpi.com The interaction between 5-HT1A and 5-HT2B receptors can also co-regulate the excitability of serotonergic neurons. nih.gov

Table 2: Binding Affinities of a 4-(p-Fluorobenzoyl)piperidine Derivative (Compound 35) at 5-HT Receptors

Dopamine (B1211576) receptors are critical targets for antipsychotic medications. mdpi.com The D1 and D2 receptor subtypes are the most abundant in the central nervous system. nih.gov Similar to the serotonin receptors, the 4-(p-fluorobenzoyl)piperidine framework, a constrained bio-isostere of the butyrophenone (B1668137) pharmacophore, has been shown to interact with dopaminergic receptors. mdpi.com

The same derivative, compound 35 , that showed affinity for serotonin receptors also displayed notable binding affinity for D1 and D2 receptors. mdpi.com This dual affinity for both serotonergic and dopaminergic systems is a common strategy in the development of antipsychotic agents. mdpi.com

Table 3: Binding Affinities of a 4-(p-Fluorobenzoyl)piperidine Derivative (Compound 35) at Dopamine Receptors

The cannabinoid CB1 receptor, found primarily in the central nervous system, is involved in regulating appetite, pain, and mood. nih.govjbclinpharm.org Antagonism of the CB1 receptor has been explored as a strategy for treating obesity and metabolic disorders. jbclinpharm.org While direct data on this compound is unavailable, research on related benzhydryl piperazine (B1678402) analogs has shown interaction with the CB1 receptor. A novel compound from this class, LDK1229 , was identified as a CB1 inverse agonist with a binding affinity (Ki) of 220 nM. nih.gov This suggests that the broader piperazine scaffold can be adapted to target the cannabinoid system. nih.gov

There is no specific binding data available in the provided search results for this compound or its close analogs at GABA, NMDA, adrenergic, or melatonin (B1676174) receptors. These receptor systems are crucial for neurotransmission. GABA is the primary inhibitory neurotransmitter, and its receptors are targets for anxiolytics and sedatives. mdpi.com NMDA receptors are critical for synaptic plasticity and learning, and their dysfunction is implicated in various neurological disorders. nih.gov Adrenergic and melatonin receptors are involved in regulating the sleep-wake cycle and autonomic functions, with evidence showing that they can form functional complexes. nih.govplos.org

Enzyme Inhibition Studies

Beyond receptor binding, the 1-(4-fluorobenzyl)piperazine (B185958) fragment has been successfully exploited for the development of potent enzyme inhibitors. Specifically, this scaffold has proven to be a key pharmacophoric feature for the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) production. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a target for dermatological treatments. nih.gov

A series of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment were designed and synthesized as tyrosinase inhibitors. nih.govnih.gov Several of these compounds exhibited excellent inhibitory effects against tyrosinase from Agaricus bisporus (AbTYR) at low micromolar concentrations. nih.gov Notably, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (compound 26) was discovered to be a competitive inhibitor with an IC50 value of 0.18 µM, making it approximately 100 times more potent than the reference compound, kojic acid (IC50 = 17.76 µM). nih.govresearchgate.net Docking studies suggested that the 4-fluorobenzyl moiety anchors the inhibitor within the enzyme's catalytic site. nih.gov

Table 4: Tyrosinase Inhibitory Activity of a Representative 1-(4-Fluorobenzyl)piperazine Derivative

Table of Mentioned Compounds

Tyrosinase Inhibition Mechanisms

This compound belongs to a class of compounds recognized for their potential as tyrosinase inhibitors. Tyrosinase is a copper-containing enzyme that plays a critical role in the production of melanin. nih.gov The inhibition of this enzyme is a key strategy for treating hyperpigmentation disorders. nih.gov

Research into related structures highlights that the 4-fluorobenzylpiperazine moiety is a significant pharmacophoric feature for inhibiting tyrosinase from Agaricus bisporus (AbTYR). nih.gov The 4-fluorobenzyl group is thought to be effective in interacting with the catalytic site of the enzyme. nih.gov Docking analyses of similar competitive inhibitors suggest that this interaction involves the 4-fluorobenzyl group occupying the catalytic cavity, engaging in both π-π stacking and fluorine bonding interactions. nih.govnih.gov For instance, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, which shares the core piperazine moiety, was found to be approximately 100 times more active than the reference compound kojic acid. nih.gov Kinetic studies on such analogs help in elucidating the precise mechanism, which is often competitive, meaning the inhibitor vies with the substrate (like L-tyrosine) for the enzyme's active site. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are enzymes that metabolize monoamine neurotransmitters and are targets for treating neurological and psychiatric disorders like Parkinson's disease and depression. nih.govnih.govnih.gov MAOs exist in two isoforms, MAO-A and MAO-B. nih.gov

Derivatives of piperazine have been extensively studied as inhibitors of both MAO isoforms. nih.govbohrium.com In a study of N-methyl-piperazine chalcones, compounds were evaluated for their inhibitory activity against MAO-A and MAO-B. nih.gov It was found that the nature and position of substituents on the phenyl ring were critical for modulating inhibitory potency. nih.gov For example, one 3-trifluoromethyl-4-fluorinated derivative demonstrated the highest selective inhibition against MAO-B with an IC50 of 0.71 μM and a selectivity index (SI) of 56.34 over MAO-A. nih.gov Another study on 1,4-biphenylpiperazine derivatives identified a compound with an IC50 value of 53 nM for hMAO-B, showing a selectivity of 1122-fold over MAO-A. bohrium.com Kinetic analysis of this potent compound revealed it to be a reversible and mixed competitive inhibitor. bohrium.com These findings suggest that the this compound scaffold has a strong potential for selective MAO-B inhibition.

| Compound | Target | IC50 (μM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 3-Trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone (B49325) (2k) | MAO-B | 0.71 | 56.34 | nih.gov |

| 2-Fluoro-5-brominated N-methyl-piperazine chalcone (2n) | MAO-B | 1.11 | 16.04 | nih.gov |

| 1,4-Biphenylpiperazine derivative (Compound 20) | hMAO-B | 0.053 | 1122 | bohrium.com |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | 19.04 | mdpi.com |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide (1) | MAO-B | 3.47 | >10 | mdpi.com |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide (1) | MAO-A | 43.3 | - | mdpi.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat Alzheimer's disease by increasing levels of the neurotransmitter acetylcholine (B1216132). nih.govnih.govnih.gov Recent research has focused on dual inhibitors of both enzymes. nih.govmdpi.com

The piperazine scaffold is a common feature in the design of cholinesterase inhibitors. nih.govnih.gov Studies on N-methyl-piperazine chalcones showed modest activity towards both AChE and BChE, with IC50 values ranging from 26.3–28.0 μM for AChE and 36.2–36.4 μM for BChE. nih.gov In another series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, a compound with an ortho-chlorine substituent on the phenyl ring was the most potent AChE inhibitor, with an IC50 of 0.91 μM. nih.gov This highlights that substitutions on the benzyl (B1604629) ring significantly influence potency. nih.gov Similarly, novel benzohydrazides containing piperazine moieties have been evaluated, showing dual inhibition of both AChE and BChE with IC50 values starting from 44 µM and 22 µM, respectively. mdpi.comresearchgate.net

| Compound Series | Target | IC50 Range (μM) | Source |

|---|---|---|---|

| N-methyl-piperazine chalcones | AChE | 26.3 - 28.0 | nih.gov |

| N-methyl-piperazine chalcones | BChE | 36.2 - 36.4 | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | 0.91 | nih.gov |

| Benzohydrazide derivatives | AChE | 44 - 100 | mdpi.com |

| Benzohydrazide derivatives | BChE | >22 | mdpi.com |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a promising therapeutic strategy for various neurological diseases. nih.gov Azole ureas containing a piperazine ring are a known class of covalent MAGL inhibitors. nih.gov For instance, the piperazine triazole urea (B33335) SAR629 is a potent mouse MGL inhibitor with an IC50 of 0.2 nM. nih.gov The mechanism involves the carbamoylation of the enzyme. nih.gov While direct studies on this compound are limited, the prevalence of the piperazine scaffold in potent MAGL inhibitors suggests its potential for activity against this target. nih.govossila.com For example, JZP 361 is another potent and selective reversible MAGL inhibitor with an IC50 of 46 nM. rndsystems.com

In Vitro Functional Assays

To understand the functional activity of a compound, in vitro assays are used to determine if it acts as a receptor agonist, antagonist, or inverse agonist. For compounds like this compound, which are structurally similar to ligands for monoaminergic receptors, their activity at 5-HT (serotonin) receptors is of particular interest.

A study on ACP-103, a compound which also contains a 4-fluorophenylmethyl group, identified it as a potent 5-HT2A receptor inverse agonist. nih.gov This was determined using a cell-based functional assay (Receptor Selection and Amplification Technology, R-SAT), which measured its ability to inhibit the constitutive activity of the receptor, yielding a pIC50 of 8.7. nih.gov It also displayed inverse agonist activity at 5-HT2C receptors, though with lesser potency. nih.gov Such functional assays are critical for characterizing the pharmacological profile of new chemical entities.

Confirming that a compound interacts with its intended molecular target within a living cell is a crucial step in drug discovery. Cellular thermal shift assays (CETSA) are widely used for this purpose, as they measure the stabilization of a target protein by a bound ligand. nih.govresearchgate.net This technique allows for the direct validation of intracellular target engagement. nih.gov

For pathway modulation analysis, reporter gene assays are commonly employed. youtube.com These assays use engineered cells that express a reporter protein, such as luciferase, under the control of a specific signaling pathway. youtube.com For instance, the NanoBRET™ intracellular kinase assay is a cell-based method that can profile the engagement of kinase inhibitors across a wide range of kinases in a live-cell context. researchgate.netreactionbiology.com Such assays can provide quantitative data on a compound's potency and selectivity within the complex cellular environment, revealing information about cell permeability and off-target effects that biochemical assays cannot. youtube.com

In Vivo Pharmacological Evaluation (Methodologies)

Detailed experimental findings for this compound are absent from the scientific record for the methodologies outlined below.

Behavioral Studies (e.g., Antinociceptive, Anti-allodynic, Antidepressant, Antianxiety)

No studies have been published detailing the behavioral effects of this compound in animal models. Consequently, its potential activities—such as antinociceptive, anti-allodynic, antidepressant, or antianxiolytic effects—are currently unknown. Research on other piperazine-based compounds has shown a wide range of central nervous system activities, but these findings cannot be extrapolated to this specific molecule.

Radioligand Imaging Studies (e.g., PET) for Brain Uptake and Specific Binding

There is no evidence of this compound being radiolabeled for use in Positron Emission Tomography (PET) or other radioligand imaging studies. Research has been conducted on similar structures, for instance, using a [18F]fluorobenzyl group on a different piperazine scaffold to image σ1 receptors, which demonstrated high brain uptake and specific binding for that particular compound. nih.govacs.org However, no such imaging data exists for this compound.

Biodistribution and Metabolite Analysis in Biological Systems

The biodistribution profile, metabolic pathways, and metabolite analysis of this compound have not been described in the literature. Studies on related radiolabeled piperazines have detailed their distribution in various organs and identified whether metabolites cross the blood-brain barrier, but this information is specific to the tested molecules and not applicable here. nih.govsci-hub.se For example, the radiotracer [18F]10, a different fluorobenzyl-piperazine derivative, showed high initial brain uptake in mice and was found to have no brain-penetrant radiometabolites. nih.govsci-hub.se

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Chiral Center at C3 of Piperazine (B1678402) Ring on Activity and Selectivity

The introduction of a chiral center on the piperazine ring, particularly at the C3 position, is a key strategic element in medicinal chemistry that can significantly influence a compound's interaction with its biological target. The stereochemistry of this position can dictate the molecule's three-dimensional orientation within a receptor's binding pocket, thereby affecting both binding affinity and functional activity.

Research into methyl-substituted piperazine derivatives has shown that the position of the methyl group is critical. In a study on phenylpiperazine compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the introduction of a methyl group at the C3 position of the piperazine ring was found to substantially decrease the compound's activity. nih.govacs.org This suggests that for this particular receptor family, the space within the binding pocket around the C3 position is sterically restricted. The presence of a methyl group, even a relatively small substituent, may cause an unfavorable steric clash, preventing the ligand from adopting the optimal conformation for binding.

Conversely, substitutions at the C2 position of the piperazine ring in the same study resulted in selective effects on receptor activity, highlighting the differential sensitivity of the receptor to modifications at various points on the piperazine scaffold. nih.govacs.org The stereoisomers (R and S) arising from the C3-methylation would orient the methyl group in different spatial directions (either axial or equatorial in the dominant chair conformation), which could lead to distinct interactions with the receptor. While one stereoisomer might be merely inactive, the other could potentially act as an antagonist or a weaker partial agonist, depending on the specific interactions it forms or disrupts. The general observation of reduced activity with C3 substitution underscores the importance of this position for maintaining the desired biological effect in certain classes of piperazine-based ligands. nih.gov

Role of 4-Fluorobenzyl Moiety in Ligand-Receptor Interactions

The 4-fluorobenzyl group attached to the N1 nitrogen of the piperazine ring is a common feature in many biologically active compounds and plays a multifaceted role in ligand-receptor interactions. Its contribution to binding affinity and selectivity can be attributed to a combination of electronic and steric effects.

The fluorine atom, being highly electronegative, can participate in specific, non-covalent interactions with the receptor. These can include favorable multipolar interactions between the C-F bond and carbonyl groups (C=O) of the protein backbone. acs.org Such C–F···C═O interactions are orthogonal to where hydrogen bonds typically form and can significantly enhance binding affinity where traditional hydrogen bonding is not feasible. acs.org The presence of the fluorobenzyl moiety has been identified as a key pharmacophoric feature for the inhibition of certain enzymes, such as tyrosinase. nih.gov In these cases, docking studies have suggested that the 4-fluorobenzyl portion orients itself toward the enzyme's active site. nih.gov

Furthermore, the benzyl (B1604629) group itself provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding pocket. The position of the fluorine atom on the phenyl ring is also crucial. A para-substitution (at the 4-position) is often optimal as it can extend into a specific sub-pocket of the receptor without causing steric hindrance, while also influencing the electronic properties of the entire aromatic ring. Studies on various piperazine-containing compounds have shown that halogen substitutions on the benzene (B151609) ring can have a significant impact on activity, with fluorine-substituted compounds often showing the best results. nih.gov However, the favorability of this moiety is context-dependent; in some instances, a 4-fluorophenyl substitution has been found to be detrimental to affinity for certain targets, highlighting that its contribution is specific to the particular protein-ligand interaction being studied. nih.gov

Influence of Substitutions on the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine core are primary sites for chemical modification, allowing for the synthesis of a vast array of derivatives with diverse pharmacological profiles. researchgate.neteurekaselect.com Substitutions at these positions (N1 and N4) are fundamental to tuning a ligand's affinity, selectivity, and pharmacokinetic properties.

The basicity of the piperazine nitrogens (with typical pKa values) allows them to be protonated at physiological pH, enabling the formation of crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. nih.gov The nature of the substituent on one nitrogen can modulate the basicity of the other. For instance, attaching an electron-withdrawing group to one nitrogen will decrease the basicity of both, which can impact binding. nih.gov

The size, shape, and chemical nature of the substituents at N1 and N4 are critical for determining receptor specificity.

N1-Substituent: As discussed with the 4-fluorobenzyl group, this position often anchors the ligand into a specific region of the binding site, frequently a hydrophobic pocket.

Structure-activity relationship studies have consistently shown that modifying these nitrogen substituents can dramatically alter the biological activity. For example, in a series of dopamine (B1211576) D3 receptor ligands, various heterocyclic amide substitutions on the piperazine nitrogen were well-tolerated and maintained high affinity, indicating that this position can accommodate diverse and bulky groups to achieve desired selectivity. nih.gov The ability to easily modify the piperazine nitrogens makes this scaffold a "privileged structure" in medicinal chemistry, providing a reliable framework for developing new therapeutic agents. rsc.orgrsc.org

Conformational Analysis and its Correlation with Biological Activity

The piperazine ring is not a static, flat structure. It predominantly exists in a chair conformation, which can undergo ring-flipping to an alternative chair form. The substituents on the ring and nitrogen atoms can influence the energetic favorability of one conformation over another. This conformational preference is critical as it determines the three-dimensional arrangement of the pharmacophoric groups, which must be precisely positioned to interact effectively with a receptor. nih.gov

Conformational analysis helps to define the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. nih.gov For (r)-1-(4-Fluorobenzyl)-3-methylpiperazine, the key conformational features include:

The relative orientation of the C3-methyl group (axial vs. equatorial).

The relative orientation of the N1-(4-fluorobenzyl) group (axial vs. equatorial).

The equatorial position is generally more stable for bulky substituents like the 4-fluorobenzyl group, as it minimizes steric clashes. The C3-methyl group's orientation in the (R)-enantiomer will also have a preferred state. The correlation between a specific conformation and biological activity is often established through computational modeling (molecular docking) and spectroscopic techniques, which are then validated by synthesizing and testing conformationally restricted analogues. A strong correlation suggests that the receptor's binding site is rigid and requires a specific ligand geometry. The flexibility of the piperazine ring can also be a factor; a certain degree of flexibility might allow the ligand to adapt its shape to the binding site (an "induced fit" mechanism), which can be beneficial for binding. researchgate.net

Design Strategies for Enhanced Potency and Selectivity

The design of more potent and selective ligands based on the this compound scaffold involves a multi-pronged approach that leverages the SAR insights discussed previously.

Stereochemical Control: Given the impact of the C3-methyl group, maintaining the (R)-configuration is likely crucial if it is found to be the more active enantiomer (the eutomer). Further exploration could involve replacing the methyl group with other small substituents (e.g., ethyl, hydroxyl) to probe the steric and electronic limits of that pocket, but this risks losing activity as seen in some studies. nih.gov

Modification of the Aryl Moiety: The 4-fluorobenzyl group can be systematically modified.

Fluorine Position: Moving the fluorine to the 2- or 3-position can alter the electronic distribution and steric profile, potentially improving interactions or selectivity for a different receptor subtype.

Additional Substituents: Adding other small groups (e.g., chloro, methyl, methoxy) to the phenyl ring can further probe the binding pocket for additional favorable interactions. For example, some studies have found that disubstituted phenyl rings can lead to excellent inhibitory efficacy. nih.gov

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic heterocycles (e.g., pyridine (B92270), thiophene) to introduce different hydrogen bonding capabilities and dipole moments.

Exploration of the Second Nitrogen (N4): This position offers a prime opportunity for enhancing potency and especially selectivity.

Varying Substituents: A wide range of alkyl, aryl, and acyl groups can be introduced at the N4 position (assuming it is unsubstituted in the parent compound). This is a common strategy to target different receptor families or subtypes. nih.gov

Hybrid Molecule Design: The N4 position can be used to link the piperazine core to another pharmacophore, creating a hybrid molecule designed to interact with multiple targets or with different parts of a single large binding site. nih.gov

The following interactive table summarizes potential design strategies and their rationales:

| Strategy | Modification Example | Rationale | Potential Outcome |

| Aryl Moiety Modification | Replace 4-fluoro with 2,4-difluoro | To probe for additional halogen binding interactions and alter electronics. | Increased potency |

| Aryl Moiety Modification | Replace phenyl with a pyridine ring | To introduce a hydrogen bond acceptor and change the dipole moment. | Improved selectivity, altered solubility |

| N4 Substitution | Add a small alkyl chain (e.g., ethyl) | To explore a small hydrophobic pocket near the N4 position. | Modest increase in affinity |

| N4 Substitution | Add a large aromatic group | To target a secondary binding site or induce a different receptor conformation. | Drastically altered selectivity profile |

| C3-Position Modification | Replace methyl with a cyclopropyl (B3062369) group | To introduce conformational rigidity and a different hydrophobic shape. | Potentially increased affinity if the pocket accommodates the shape. |

By systematically applying these strategies and iteratively feeding the biological testing data back into the design cycle, researchers can rationally navigate the chemical space around the this compound scaffold to develop ligands with optimized therapeutic properties.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules, offering a detailed view of their electronic structure and conformational possibilities.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For piperazine (B1678402) derivatives, DFT calculations can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). bohrium.comdergipark.org.tr These calculations help predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby elucidating its reactivity. tandfonline.com

A comprehensive search of scientific literature did not yield specific DFT studies for (r)-1-(4-Fluorobenzyl)-3-methylpiperazine. Such a study would typically involve calculating the molecule's electronic properties to understand how the fluoro, benzyl (B1604629), and methyl substituents influence the electron distribution and reactivity of the piperazine ring.

Table 1: Illustrative Data from DFT Calculations on a Generic Piperazine Derivative

This table is for illustrative purposes only, showing typical parameters obtained from DFT studies on other piperazine compounds, as specific data for this compound is unavailable.

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -5 to -8 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to 2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1 to 4 Debye | Measures molecular polarity |

Conformational Analysis through Ab Initio and Semi-Empirical Methods

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. For piperazine rings, the most stable conformation is typically a chair form. Substituents on the ring can exist in either axial or equatorial positions, and computational methods can predict the energy differences between these conformers. Studies on other substituted piperazines have shown that the conformational preference can be influenced by steric and electronic effects, such as intramolecular hydrogen bonding. nih.gov

Specific ab initio or semi-empirical conformational analysis studies for this compound have not been identified in the literature. A dedicated study would be required to determine the preferred orientation (axial or equatorial) of the methyl and benzyl groups and the rotational freedom of the 4-fluorobenzyl substituent.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Receptor Binding Mode Predictions

Docking simulations for piperazine-based compounds are frequently performed to predict how they interact with the active sites of biological targets like enzymes or receptors. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that stabilize the ligand-receptor complex. mdpi.com

While numerous docking studies exist for various arylpiperazine derivatives against targets such as the androgen receptor, dopamine (B1211576) receptors, and Poly (ADP-ribose) polymerase 1 (PARP1), no specific studies predicting the binding mode of this compound were found. nih.govtandfonline.comnih.govnih.gov A hypothetical docking study would require a specific protein target to predict how the 4-fluorobenzyl group, the piperazine nitrogens, and the chiral methyl group engage with the receptor's binding pocket.

Binding Affinity Estimation and Ranking

Following the prediction of a binding pose, docking software uses scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand for the receptor. These scores are used to rank different compounds, helping to prioritize which molecules should be synthesized and tested experimentally.

As no docking studies for this compound have been published, there are no available binding affinity estimations or rankings for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. For ligand-receptor complexes identified through docking, MD simulations can assess the stability of the binding pose, reveal the role of solvent molecules, and provide a more refined understanding of the binding energetics. nih.gov

Specific MD simulation studies for this compound are absent from the current scientific literature. Such simulations would be a logical next step after docking to confirm the stability of its predicted binding mode within a chosen biological target.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for (R)-1-(4-Fluorobenzyl)-3-methylpiperazine

The piperazine (B1678402) ring is a well-established "privileged structure" in medicinal chemistry, found in numerous blockbuster drugs. rsc.org However, the structural diversity of marketed piperazine-containing drugs is often limited to substitutions at the nitrogen atoms, leaving the potential for carbon-substituted analogues like this compound largely unexplored. rsc.orgmdpi.com Future research should, therefore, focus on screening this compound against a wide array of biological targets, drawing inspiration from the known activities of structurally related piperazine derivatives.

The 1-(4-fluorobenzyl)piperazine (B185958) fragment itself has been successfully exploited to develop potent inhibitors for various enzymes. nih.gov For instance, several compounds incorporating this moiety have demonstrated significant inhibitory effects against tyrosinase, an enzyme implicated in hyperpigmentation disorders, with some analogues showing potency many times that of the reference compound, kojic acid. nih.govresearchgate.netnih.gov Another promising area is the inhibition of Poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. A substituted 4-benzyl-2H-phthalazin-1-one containing a 4-fluorobenzyl-piperazine component was identified as a nanomolar inhibitor of both PARP-1 and PARP-2. nih.gov

Furthermore, based on the activities of other piperazine derivatives, potential targets could include:

G-protein coupled receptors (GPCRs): Novel piperazine derivatives have been developed as CCR5 antagonists for potential anti-HIV-1 therapy and as multi-receptor ligands targeting dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors for use as antipsychotics. nih.govrsc.org

Transporters: Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have shown high binding affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), suggesting a role in treating neurological and psychiatric conditions. nih.gov

Oncological Targets: Piperazine derivatives have been investigated as anti-glioblastoma agents and as anticancer agents when conjugated with molecules like vindoline. nih.govmdpi.com

A systematic screening of this compound against these and other target classes could uncover novel therapeutic applications.

Table 1: Potential Biological Targets for this compound Based on Analogues

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Enzymes | Tyrosinase | Hyperpigmentation, Cosmetics | researchgate.net, nih.gov, nih.gov |

| Enzymes | PARP-1, PARP-2 | Oncology | nih.gov |

| GPCRs | CCR5 | HIV/AIDS | nih.gov |

| GPCRs | D2, 5-HT1A, 5-HT2A | Psychiatry (Antipsychotics) | rsc.org |

| Transporters | DAT, SERT | Neurology, Psychiatry | nih.gov |

| Kinases | Various | Oncology (Glioblastoma) | nih.gov |

Development of Advanced Synthetic Methodologies for Enantiopure Analogues

The development of new drugs requires that if a compound is chiral, both enantiomers should be studied in detail. rsc.org Therefore, robust and efficient methods for the asymmetric synthesis of carbon-substituted piperazines are critical. Future work should focus on developing and refining synthetic routes to produce this compound and its enantiopure analogues with high stereoselectivity.

Recent advances in synthesis offer several promising avenues:

Asymmetric Lithiation-Substitution: This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation of an N-Boc protected piperazine. Subsequent reaction with an electrophile allows for the introduction of substituents onto the carbon backbone with good stereocontrol. acs.orgyork.ac.uk The enantioselectivity of this process can be influenced by both the distal N-substituent and the nature of the electrophile used. acs.org

Catalytic Diastereoselective Approaches: Methods such as intramolecular palladium-catalyzed hydroamination have been used to create 2,6-disubstituted piperazines with high diastereoselectivity. rsc.org Another strategy involves the diastereoselective methylation of a chiral 2-oxopiperazine intermediate, followed by decarbonylation and debenzylation to yield the desired substituted piperazine. nih.gov

Multi-Component Reactions: A one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, has been reported to produce highly substituted piperazines with excellent yield and stereoselectivity (>99% de, ee). nih.gov

Chiral Pool Synthesis: Optically pure amino acids can be efficiently converted into chiral 1,2-diamines, which then serve as key intermediates that can be cyclized to form enantiopure 3-substituted piperazines. rsc.orgnih.gov

Applying and optimizing these advanced methodologies will be essential for creating a library of enantiopure analogues of this compound for detailed structure-activity relationship (SAR) studies.

Table 2: Comparison of Advanced Synthetic Methodologies for Enantiopure Piperazines

| Methodology | Key Features | Advantages | Potential Challenges | Reference(s) |

|---|---|---|---|---|

| Asymmetric Lithiation | Uses chiral ligands (e.g., sparteine) for stereocontrol. | Direct functionalization of the piperazine ring. | Mechanistic complexity; sensitivity to electrophile and N-substituent. | acs.org, york.ac.uk |

| Catalytic Hydroamination | Palladium-catalyzed intramolecular cyclization of aminoalkenes. | High diastereoselectivity; modular synthesis. | Requires synthesis of specific homochiral precursors. | rsc.org |

| Multi-Component Reaction | One-pot synthesis from aziridines, anilines, and carbonates. | High efficiency, yield, and stereoselectivity. | Substrate scope may be limited. | nih.gov |

| Chiral Pool Synthesis | Starts from readily available optically pure amino acids. | Access to specific stereoisomers. | Can involve multiple steps; potential for racemization in some cases. | nih.gov |

Integration of Multi-Omics Data with Pharmacological Profiling

To gain a deeper understanding of the biological effects of this compound, future research should move beyond single-target screening and embrace a systems-level approach. The integration of multi-omics data with traditional pharmacological profiling offers a powerful strategy to elucidate mechanisms of action, identify biomarkers, and uncover novel therapeutic indications. astrazeneca.com This approach, sometimes termed "pharmaco-multiomics," combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a drug's impact on biological systems. mdpi.com

The integration process remains challenging, often requiring multiple software tools and significant technical expertise. biorxiv.org However, streamlined workflows and dedicated software packages are being developed to facilitate this type of analysis. biorxiv.orgbiorxiv.org

For this compound, this could involve:

Transcriptomics (RNA-seq): Analyzing changes in gene expression in cell lines or tissues after treatment to identify affected pathways and downstream targets.

Proteomics/Phosphoproteomics: Measuring changes in protein and phosphoprotein levels to understand the compound's impact on signaling networks. researchgate.net

Metabolomics: Profiling changes in endogenous metabolites to reveal the compound's effect on cellular metabolism and identify potential biomarkers of response. astrazeneca.com

Genomics/Methylomics: Correlating compound activity with the genetic or epigenetic background of cells to identify patient populations most likely to respond. nih.gov

Table 3: Application of Multi-Omics Technologies in Pharmacological Profiling

| Omics Layer | Technology | Potential Insights for this compound | Reference(s) |

|---|---|---|---|

| Genomics | Whole-Exome Sequencing | Identify genetic mutations that confer sensitivity or resistance. | nih.gov |

| Epigenomics | Whole-Methylome Sequencing | Uncover epigenetic markers associated with compound response. | nih.gov, nih.gov |

| Transcriptomics | RNA-Sequencing | Map gene expression changes to reveal pathways of action. | researchgate.net |

| Proteomics | Mass Spectrometry | Quantify protein expression changes to validate pathway effects. | researchgate.net |

| Metabolomics | Mass Spectrometry Imaging | Profile metabolic shifts and identify biomarkers of target engagement. | astrazeneca.com |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can accelerate the design-synthesis-test cycle for new analogues of this compound.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from existing chemical structures to design entirely new molecules with desired properties. harvard.edu These models could be trained on libraries of active piperazine compounds to generate novel, synthesizable analogues of this compound with predicted high affinity for a specific target.

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of a molecule, such as its bioactivity, toxicity, or metabolic stability, from its structure alone. harvard.edu This allows for the rapid virtual screening of thousands of potential analogues before committing to costly and time-consuming synthesis.

Reaction Prediction and Synthesis Design: AI platforms are being developed that can predict the outcomes of chemical reactions with high accuracy. cam.ac.uk This can help chemists design the most efficient synthetic routes for novel, computer-generated compounds, overcoming a major bottleneck in de novo design. cam.ac.ukrsc.org

Structure-Based Design: Deep learning methods have achieved remarkable success in predicting the 3D structure of proteins. nih.gov These predicted structures can be used in docking studies to guide the rational design of inhibitors, including new analogues of this compound, that fit precisely into the target's active site.

By integrating these AI and ML approaches, the exploration of the chemical space around this compound can be performed more rapidly and intelligently, increasing the probability of discovering compounds with superior therapeutic profiles. nih.gov

Table 4: AI and Machine Learning Tools for Compound Optimization

| AI/ML Application | Specific Task | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Generative Models (e.g., GANs, VAEs) | De Novo Design | Generation of novel analogues with optimized target affinity. | harvard.edu |

| Deep Learning | Property Prediction | Forecasting ADMET properties to prioritize candidates for synthesis. | harvard.edu, nih.gov |

| Reaction Informatics | Synthesis Prediction | Designing efficient synthetic routes for novel, AI-generated compounds. | cam.ac.uk |

| Explainable AI (XAI) | Rational Design | Providing insights into model decisions to guide rational protein engineering. | nih.gov |